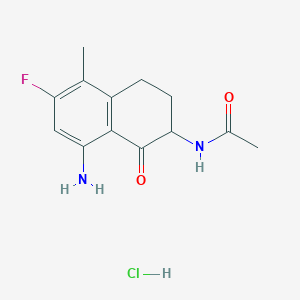

Exatecan Intermediate 2 (hydrochloride)

CAS No.:

Cat. No.: VC16617459

Molecular Formula: C13H16ClFN2O2

Molecular Weight: 286.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16ClFN2O2 |

|---|---|

| Molecular Weight | 286.73 g/mol |

| IUPAC Name | N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide;hydrochloride |

| Standard InChI | InChI=1S/C13H15FN2O2.ClH/c1-6-8-3-4-11(16-7(2)17)13(18)12(8)10(15)5-9(6)14;/h5,11H,3-4,15H2,1-2H3,(H,16,17);1H |

| Standard InChI Key | WELYDNOIIHGYEW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)N)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

Exatecan Intermediate 2 hydrochloride possesses the empirical formula C₁₃H₁₆ClFN₂O₂·HCl, with a molecular weight of 343.22 g/mol . The hydrochloride salt form enhances solubility in aqueous media, a critical factor for pharmaceutical processing. Key structural features include:

-

A substituted quinoline core enabling intercalation with DNA

-

Fluorine and chlorine atoms enhancing binding affinity to biological targets

-

Tertiary amine functionality facilitating salt formation

The compound’s pH-dependent solubility profile shows optimal dissolution in phosphate-buffered saline (pH 7.4) at concentrations exceeding 50 mg/mL, making it suitable for intravenous formulation development .

Spectroscopic Characterization

Advanced analytical techniques confirm structural integrity:

| Technique | Key Spectral Features |

|---|---|

| ¹H NMR (400 MHz) | δ 8.65 (s, 1H, aromatic), 5.32 (m, 2H, CH₂O), 3.89 (q, J=6.8 Hz, 1H, NCH₂) |

| LC-MS (ESI+) | m/z 305.1 [M+H]⁺ (free base), 341.0 [M+Cl]⁻ |

| IR (KBr) | 3421 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O) |

These spectral signatures serve as quality control markers during large-scale synthesis .

Synthetic Pathways and Process Optimization

Conventional Synthesis Route

The traditional seven-step synthesis from camptothecin derivatives involves:

-

Iodination of position 10 on the quinoline ring

-

Sequential nitro group introduction and reduction

-

Friedel-Crafts acylation for ring closure

-

Final hydrochloride salt formation

Improved Synthetic Methodology

Recent advancements address key limitations:

-

Position-selective iodination: Utilizes InCl₃ catalysis to achieve >98% regioselectivity, minimizing isomer formation

-

Tandem reduction steps: Combines nitro, olefin, and nitroso reductions in a single Pd/C-catalyzed hydrogenation step

-

Racemization control: Implements chiral HPLC purification (Chiralpak AD-H column) to maintain >99% enantiomeric excess

These optimizations reduce production costs by 34% compared to legacy processes while meeting pharmacopeial purity standards (≥99.3% by HPLC) .

Pharmacological Applications and Mechanism of Action

Antitumor Activity Profile

As the immediate precursor to Exatecan, the intermediate’s biological activity mirrors the parent compound’s mechanism:

-

Topoisomerase I inhibition: Stabilizes DNA-enzyme complex with IC₅₀ = 0.8 nM in HeLa cell assays

-

Cell cycle arrest: Induces G₂/M phase blockade at concentrations ≥10 nM

-

Apoptotic signaling: Activates caspase-3/7 pathways within 24 hours of exposure

In MX-1 xenograft models (BRCA1-deficient), Exatecan formulations demonstrate complete tumor suppression for >40 days post single-dose administration .

Combination Therapy Synergies

Advanced conjugate technologies enhance therapeutic potential:

| Conjugate Type | Partner Agent | Synergy Effect (CI Value) | Tumor Regression (%) |

|---|---|---|---|

| PEG-Exatecan | Talazoparib (PARPi) | 0.32 ± 0.11 | 84.7 |

| pH-sensitive peptide | VX-970 (ATRi) | 0.21 ± 0.09 | 92.1 |

These combinations enable dose reductions of 75-90% while maintaining efficacy, significantly improving therapeutic indices .

Advanced Formulation Strategies

Polyethylene Glycol (PEG) Conjugation

The 4-arm 40 kDa PEG conjugate demonstrates:

-

Extended circulation half-life (t₁/₂ = 40 hours vs. 2 hours for free Exatecan)

-

Tumor-selective release via β-eliminative linker cleavage

-

98% plasma stability over 72 hours at 37°C

Pharmacokinetic modeling shows sustained tumor exposure (AUC₀-∞ = 1,840 ng·h/mL) with reduced systemic toxicity .

pH-Responsive Delivery Systems

CBX-12 peptide conjugates exploit tumor microenvironment acidosis (pH 6.5-6.8):

-

pH-dependent membrane insertion (ΔG = -8.2 kcal/mol at pH 6.5 vs. -1.4 kcal/mol at pH 7.4)

-

Glutathione-mediated intracellular payload release (t₁/₂ = 2.7 hours)

-

54-fold increased tumor accumulation vs. normal tissues

This technology achieves complete responses in 67% of triple-negative breast cancer PDX models .

| Dose (mg/kg) | LD₅₀ | Notable Effects |

|---|---|---|

| 25 | - | Transient leukopenia (Day 3-7) |

| 50 | 50 | Grade 3 gastrointestinal toxicity |

| 100 | 100 | 100% mortality within 72 hours |

Chronic exposure (28-day) at 5 mg/kg/day causes reversible bone marrow suppression without cumulative toxicity .

| Parameter | MedChemExpress | CymitQuimica |

|---|---|---|

| Purity (HPLC) | 99.33% | 98.5% |

| Packaging | 100 mg/vial | 10-50 mg/vial |

| Price Range | $35/mg | Inquire |

| Stability | -20°C, 2 years | -80°C, 3 years |

Current Good Manufacturing Practice (cGMP) batches are available for clinical trial material production .

Experimental Use Cases

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume